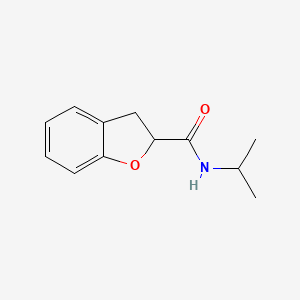![molecular formula C26H20Cl2F3N3O2S B4585722 N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)
N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea
Descripción general
Descripción
Thiourea derivatives, including compounds like N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea, have been extensively studied due to their diverse chemical and physical properties, which make them valuable in various fields of chemistry and materials science. These compounds exhibit a wide range of biological activities and are used in the synthesis of more complex chemical entities.
Synthesis Analysis
The synthesis of thiourea derivatives involves the reaction of amines with isothiocyanates or carbon disulfide in the presence of base. For example, the synthesis and characterization of related thiourea derivatives have been detailed, highlighting methods such as refluxing mixtures of appropriate amines and isothiocyanates, followed by crystallization to purify the synthesized compounds (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by spectroscopic techniques such as IR, NMR, and X-ray diffraction. These methods reveal the configurations, bonding patterns, and overall molecular geometry. For instance, the crystal structure of similar compounds has been determined, showing monoclinic systems and highlighting the importance of intramolecular hydrogen bonding in stabilizing the molecular structure (Yusof et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Thiourea derivatives are synthesized and characterized for their structural properties, using techniques such as IR, NMR, and X-ray diffraction. For example, a series of N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea derivatives were successfully synthesized and characterized, providing insights into their molecular structure and vibrational properties (Yusof et al., 2010).
Bioremediation
Certain thiourea derivatives are investigated for their potential in bioremediation technologies, such as the enhanced mineralization of herbicides in contaminated soils. This approach uses microbial consortia and cyclodextrin-based systems to improve the bioavailability and degradation of persistent organic pollutants (Villaverde et al., 2012).
Enzyme Inhibition
Thiourea derivatives are also explored for their enzyme inhibitory activities. For instance, certain unsymmetrical thiourea derivatives showed potential as enzyme inhibitors, with applications in understanding enzyme function and designing inhibitors for therapeutic purposes (Rahman et al., 2021).
Material Science
In material science, thiourea derivatives contribute to the development of new materials with specific properties, such as metal complexes with thiourea ligands. These complexes are studied for their structural, spectroscopic, and potentially catalytic properties, offering insights into their applications in various chemical processes (Shadab & Aslam, 2014).
Antipathogenic Activity
Research on thiourea derivatives extends to their antipathogenic activities, with some compounds showing significant effects against bacteria, particularly those known for biofilm formation. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1-[2,5-dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-1-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2F3N3O2S/c27-19-11-10-17(14-20(19)28)32-25(37)33(13-12-16-6-2-1-3-7-16)22-15-23(35)34(24(22)36)21-9-5-4-8-18(21)26(29,30)31/h1-11,14,22H,12-13,15H2,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPNCNKQFKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)N(CCC3=CC=CC=C3)C(=S)NC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4585639.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4585644.png)
![5-[4-(difluoromethoxy)phenyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4585649.png)
![N-(4-acetylphenyl)-2-[(3-cycloheptyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4585655.png)
![1-[(4-bromophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585662.png)
![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

![N-(5-methyl-3-isoxazolyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-phenylacetamide](/img/structure/B4585689.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4585704.png)
![N-(3-ethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585707.png)
![3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4585736.png)

![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)